N-Diethylaminoethyl-p-[2-(-n-octyloxy)-benzoyl]aminobenzoate N-Diethylaminoethyl-p-[2-(-n-octyloxy)-benzoyl]aminobenzoate
Brand Name: Vulcanchem
CAS No.: 26090-29-9
VCID: VC0015121
InChI: InChI=1S/C28H40N2O4/c1-4-7-8-9-10-13-21-33-26-15-12-11-14-25(26)27(31)29-24-18-16-23(17-19-24)28(32)34-22-20-30(5-2)6-3/h11-12,14-19H,4-10,13,20-22H2,1-3H3,(H,29,31)
SMILES: CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCCN(CC)CC
Molecular Formula: C28H40N2O4
Molecular Weight: 468.6 g/mol

N-Diethylaminoethyl-p-[2-(-n-octyloxy)-benzoyl]aminobenzoate

CAS No.: 26090-29-9

Reference Standards

VCID: VC0015121

Molecular Formula: C28H40N2O4

Molecular Weight: 468.6 g/mol

N-Diethylaminoethyl-p-[2-(-n-octyloxy)-benzoyl]aminobenzoate - 26090-29-9

CAS No. 26090-29-9
Product Name N-Diethylaminoethyl-p-[2-(-n-octyloxy)-benzoyl]aminobenzoate
Molecular Formula C28H40N2O4
Molecular Weight 468.6 g/mol
IUPAC Name 2-(diethylamino)ethyl 4-[(2-octoxybenzoyl)amino]benzoate
Standard InChI InChI=1S/C28H40N2O4/c1-4-7-8-9-10-13-21-33-26-15-12-11-14-25(26)27(31)29-24-18-16-23(17-19-24)28(32)34-22-20-30(5-2)6-3/h11-12,14-19H,4-10,13,20-22H2,1-3H3,(H,29,31)
Standard InChIKey QOTIDDHANGFPGH-UHFFFAOYSA-N
SMILES CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCCN(CC)CC
Canonical SMILES CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCCN(CC)CC
Synonyms 4-[[2-(Octyloxy)benzoyl]amino]benzoic Acid 2-(Diethylamino)ethyl Ester;_x000B_p-[[2-(Octyloxy)benzoyl]amino]benzoic Acid 2-(Diethylamino)ethyl Ester;
PubChem Compound 40012
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator